2-(3,5-Difluorophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(3,5-Difluorophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the 3,5-difluorophenyl group adds unique properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-difluorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
2-(3,5-Difluorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of neurotransmitters. This interaction can lead to various physiological effects, including modulation of nerve cell activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one: This compound has similar structural features but different functional groups, leading to distinct biological activities.
3-(3,5-Difluorophenyl)propionic acid: Another compound with a 3,5-difluorophenyl group, but with different chemical properties and applications.
Uniqueness
2-(3,5-Difluorophenyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts specific electronic and steric properties. These properties make it a valuable scaffold for the development of new compounds with diverse applications in various fields of research.
Properties
Molecular Formula |
C8H4F2N2O |
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Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H4F2N2O/c9-6-1-5(2-7(10)3-6)8-12-11-4-13-8/h1-4H |
InChI Key |
VQZPKWFVPINPNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NN=CO2 |
Origin of Product |
United States |
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